Cas no 89671-82-9 (Ethanone, 1-(7-methyl-1H-indol-2-yl)-)

Ethanone, 1-(7-methyl-1H-indol-2-yl)- structure
89671-82-9 structure
Product name:Ethanone, 1-(7-methyl-1H-indol-2-yl)-
CAS No:89671-82-9
MF:C11H11NO
MW:173.21114
CID:592609
PubChem ID:13184990

Ethanone, 1-(7-methyl-1H-indol-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(7-methyl-1H-indol-2-yl)-
    • 1-(7-methyl-1H-indol-2-yl)ethanone
    • DTXSID10525678
    • 1-(7-Methyl-1H-indol-2-yl)ethan-1-one
    • 89671-82-9
    • AKOS014313145
    • SCHEMBL18354217
    • Inchi: InChI=1S/C11H11NO/c1-7-4-3-5-9-6-10(8(2)13)12-11(7)9/h3-6,12H,1-2H3
    • InChI Key: QPWNRZNCHVXQJE-UHFFFAOYSA-N
    • SMILES: CC1=C2C(=CC=C1)C=C(N2)C(=O)C

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.9Ų

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